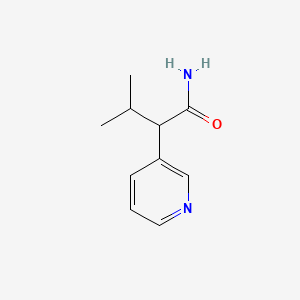

3-Methyl-2-(pyridin-3-yl)butanamide

説明

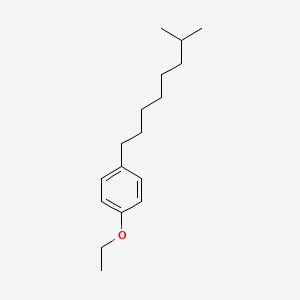

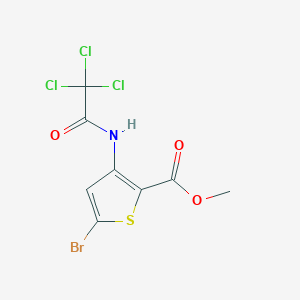

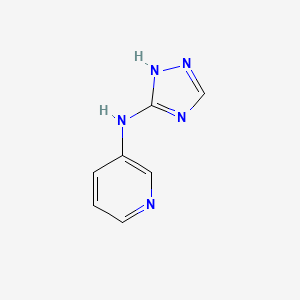

3-Methyl-2-(pyridin-3-yl)butanamide is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of compounds similar to 3-Methyl-2-(pyridin-3-yl)butanamide has been reported in the literature . For instance, Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone . Another study reported the synthesis of a series of novel pyridine derivatives containing oxime esters from 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid .科学的研究の応用

Synthesis of Novel Derivatives

3-Methyl-2-(pyridin-3-yl)butanamide can be used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives were synthesized using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles .

Biological Activity

The synthesized derivatives of 3-Methyl-2-(pyridin-3-yl)butanamide have shown various biological activities. These include acting as inhibitors of receptor tyrosine kinase, having anticancer activity against lung cancer, and showing antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species .

Anticancer Activity

The synthesized derivatives have shown more cytotoxic activity than the reference drug (i.e., imatinib). For instance, compound IIB gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines .

Antibacterial and Antifungal Activities

The synthesized derivatives have shown antibacterial and antifungal properties that are higher than some drugs. The minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) parameters were evaluated .

Antioxidant Activity

The antioxidant property of the derivatives was studied using the DPPH (2,2-diphenylpicrylhydrazyl) method. The results showed that the evaluated IC50 value was close to the IC50 value of ascorbic acid (4.45–4.83 μg/mL) .

Pharmacokinetic Profiles

The ADME characteristics of the final synthesized compounds were analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate .

Photophysical Behavior

3-Methyl-2-(pyridin-3-yl)butanamide can be used to study the intricate photophysical behavior of certain compounds .

Alkylation Products

3-Methyl-2-(pyridin-3-yl)butanamide can be used in the synthesis of alkylation products with broad functional group tolerance and excellent yields .

作用機序

Target of Action

3-Methyl-2-(pyridin-3-yl)butanamide, also known as CGS-27023, primarily targets Macrophage metalloelastase and Interstitial collagenase . These enzymes play a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

It is known to interact with its targets, leading to changes in their activity . This interaction can lead to the inhibition of the enzymes, thereby preventing the breakdown of the extracellular matrix .

Biochemical Pathways

Given its targets, it is likely to affect pathways related to tissue remodeling and potentially disease processes such as arthritis and metastasis .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .

Result of Action

The molecular and cellular effects of 3-Methyl-2-(pyridin-3-yl)butanamide’s action would depend on its specific interactions with its target enzymes. By inhibiting these enzymes, it could potentially prevent the breakdown of the extracellular matrix, affecting processes such as tissue remodeling and disease progression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methyl-2-(pyridin-3-yl)butanamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

特性

IUPAC Name |

3-methyl-2-pyridin-3-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(2)9(10(11)13)8-4-3-5-12-6-8/h3-7,9H,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXRHHIXRMLVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CN=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B1458792.png)